molecular formula C12H8F3NO B188516 2,2,2-trifluoro-N-naphthalen-1-ylacetamide CAS No. 837-78-5

2,2,2-trifluoro-N-naphthalen-1-ylacetamide

Cat. No. B188516
CAS RN: 837-78-5
M. Wt: 239.19 g/mol
InChI Key: DASQPWURVZDKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-naphthalen-1-ylacetamide, also known as TFA-NNA, is a synthetic compound used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a trifluoromethyl group, which makes it highly lipophilic and able to penetrate cell membranes. TFA-NNA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide is not fully understood, but it is thought to involve the inhibition of voltage-gated sodium channels, as well as the induction of apoptosis in cancer cells. The compound has also been shown to modulate the activity of other ion channels, such as potassium channels, which may contribute to its effects on neuronal and cancer cell function.

Biochemical And Physiological Effects

2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, the compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a local anesthetic.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2,2-trifluoro-N-naphthalen-1-ylacetamide in lab experiments include its high lipophilicity, which allows it to penetrate cell membranes, and its ability to modulate ion channel activity. However, the compound's mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. In addition, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide may have off-target effects, which could complicate data interpretation.

Future Directions

Future research on 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be investigated as a potential local anesthetic or as a tool for studying the role of voltage-gated sodium channels in neuronal function. In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be further studied as a potential anti-cancer agent, and its effects on other cellular processes could be characterized. In drug discovery, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be used as a lead compound for the development of novel drugs targeting ion channels or other cellular processes.

Synthesis Methods

2,2,2-trifluoro-N-naphthalen-1-ylacetamide can be synthesized through a multi-step process involving the reaction of naphthalene with trifluoroacetic anhydride and subsequent reactions with various reagents. The synthesis of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been described in several research papers, and the purity and yield of the compound can be optimized through careful purification techniques.

Scientific Research Applications

2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been used in scientific research to investigate its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This inhibition has been linked to the compound's potential use as a local anesthetic.
In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

837-78-5

Product Name

2,2,2-trifluoro-N-naphthalen-1-ylacetamide

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,16,17)

InChI Key

DASQPWURVZDKPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F

Origin of Product

United States

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